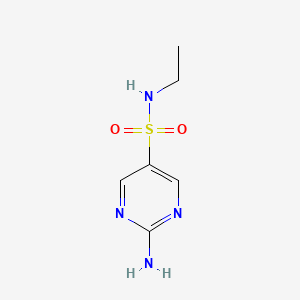

2-amino-N-ethylpyrimidine-5-sulfonamide

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine nucleus is a fundamental heterocyclic scaffold that holds a privileged position in chemistry and biology. researchgate.netingentaconnect.com As a core component of nucleic acids—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA, the very blueprints of life. ingentaconnect.comacs.org This biological ubiquity has inspired medicinal chemists to explore pyrimidine derivatives for a vast array of therapeutic applications. researchgate.net

The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries with a wide spectrum of biological activities. researchgate.net Consequently, pyrimidine derivatives are well-established as potent agents in various therapeutic areas. Research has demonstrated their efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic agents. researchgate.netgsconlinepress.commdpi.commdpi.com The development of synthetic methodologies, such as the Biginelli reaction, has made pyrimidine-based compounds readily accessible, further fueling their exploration in drug development. mdpi.com This combination of natural precedent and synthetic tractability solidifies the pyrimidine scaffold as a critical building block in the design of novel, biologically active molecules. orientjchem.org

Role of Sulfonamide Moieties in Chemical Compound Design

The sulfonamide functional group (-SO₂NH-) is another cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfonamide antibacterials, or "sulfa drugs," which revolutionized the treatment of bacterial infections. researchgate.netajchem-b.comnih.gov Beyond their antimicrobial properties, sulfonamides are recognized as a versatile pharmacophore, integral to the design of compounds targeting a wide range of diseases. ajchem-b.commdpi.com

A key advantage of the sulfonamide moiety is its metabolic stability; it is generally robust and less susceptible to enzymatic degradation compared to amide bonds. researchgate.net This chemical stability, combined with its ability to participate in hydrogen bonding, makes it an attractive functional group for designing enzyme inhibitors. Indeed, sulfonamides are a well-known class of inhibitors for enzymes like carbonic anhydrase. ajchem-b.comnih.gov The incorporation of sulfonamide groups has led to the development of drugs with diuretic, antidiabetic, antiviral, and anticancer properties. ajchem-b.commdpi.commdpi.com The strategy of hybridizing the sulfonamide moiety with other active scaffolds, such as pyrimidine, is a promising approach in modern drug discovery to generate novel candidates with potentially enhanced efficacy. nih.govresearchgate.net

Contextualization of 2-Amino-N-ethylpyrimidine-5-sulfonamide as a Research Target

The compound this compound emerges as a specific research target at the intersection of pyrimidine and sulfonamide chemistry. While extensive, dedicated studies on this exact molecule are not widely present in the literature, its scientific importance is derived from its identity as a member of the broader pyrimidine-sulfonamide class. Its parent compound, 2-amino-5-pyrimidinesulfonamide, has been identified as a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. acs.orgchemimpex.com

The structure of this compound combines the biologically significant 2-aminopyrimidine (B69317) core with an N-substituted sulfonamide group. The N-ethyl substitution represents a specific modification aimed at exploring the structure-activity relationship (SAR) within this chemical class. Such modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, and its binding affinity to biological targets. Therefore, this compound is best contextualized as a rational design element within a larger synthetic effort to screen for new biologically active agents, leveraging the proven potential of its constituent chemical motifs.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H9N5O2S | Calculated |

| Molecular Weight | 215.23 g/mol | Calculated |

| CAS Number | 89599-21-3 | bldpharm.com |

Overview of Current Research Trajectories for Related Chemical Architectures

Current research into chemical architectures related to this compound is vibrant and multifaceted, largely focusing on the synthesis of novel pyrimidine-sulfonamide hybrids and the evaluation of their biological activities. A significant trajectory in this field is the development of potent anticancer agents. nih.govresearchgate.netjocpr.com Researchers are designing these hybrid molecules to act on multiple cellular targets simultaneously, a strategy that may lead to more effective cancer therapies. nih.govresearchgate.net

The anticancer activity of these compounds is often evaluated through in vitro cytotoxicity assays against various human tumor cell lines. nih.govnih.gov For example, certain pyrimidine-sulfonamide hybrids have shown promising antiproliferative activity against colon cancer cells. nih.gov Another major research focus is on the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. mdpi.comnih.gov Structure-activity relationship (SAR) studies are integral to this research, as they help elucidate how different substituents on the pyrimidine and sulfonamide moieties influence biological potency. nih.govnih.gov

Furthermore, computational methods, including molecular docking and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) predictions, are increasingly being employed to rationalize the observed biological activities and to guide the design of new, more effective compounds. mdpi.comnih.govnih.gov These in-silico approaches accelerate the drug discovery process by prioritizing the synthesis of candidates with the most promising profiles.

| Compound Type | Target/Activity | Key Finding | Source |

|---|---|---|---|

| Pyrimidine-sulfonamide hybrids | Antiproliferative (Colon Cancer) | Hybrid compounds exhibited promising activity against HCT-116 colon cancer cells, with IC50 values as low as 5.66 µM. nih.gov | nih.gov |

| Substituted pyrimidine-sulfamides | Antiproliferative (Various Cancers) | Introduction of bulky substituents enhanced growth inhibition activity against HT-29, M21, and MCF7 cell lines, with GI50 values <6µM. nih.gov | nih.gov |

| Pyrimidine-sulfonamide derivative (PS14) | Antiproliferative (Various Cancers) | Showed moderate activity against HeLa, HCT-116, A549, and HepG2 cell lines (IC50: 12.64–22.20 µM) with low cytotoxicity toward normal cells. nih.gov | nih.gov |

| 2-Thiouracil-5-sulfonamides | Anticancer (Various Cancers) | Derivatives showed promising activity against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines. nih.gov | nih.gov |

| Pyrimidine-based sulfonamides | Antimicrobial | Synthesized compounds demonstrated moderate to good levels of antifungal and antibacterial activity. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89599-21-3 |

|---|---|

Molecular Formula |

C6H10N4O2S |

Molecular Weight |

202.24 g/mol |

IUPAC Name |

2-amino-N-ethylpyrimidine-5-sulfonamide |

InChI |

InChI=1S/C6H10N4O2S/c1-2-10-13(11,12)5-3-8-6(7)9-4-5/h3-4,10H,2H2,1H3,(H2,7,8,9) |

InChI Key |

MCTBCTOEQLBYRR-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CN=C(N=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Amino N Ethylpyrimidine 5 Sulfonamide and Its Analogs

Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis

The formation of the pyrimidine scaffold, a key component of many biologically active molecules, can be achieved through various synthetic routes. These methods include condensation reactions, cyclization, and multi-component strategies, each offering unique advantages in terms of efficiency and substrate scope.

Condensation Reactions Involving 2-Aminopyrimidine (B69317) Precursors

Condensation reactions are a cornerstone of pyrimidine synthesis. A prevalent method involves the reaction of a compound containing an N-C-N fragment, such as guanidine (B92328), with a three-carbon component like a β-dicarbonyl compound. wikipedia.org This approach directly leads to the formation of 2-aminopyrimidines. For instance, the condensation of guanidine with ethyl acetoacetate (B1235776) can yield 2-amino-4-hydroxy-6-methylpyrimidine.

Another strategy involves the reaction of 2-aminopyrimidine itself with various reagents to introduce or modify substituents. For example, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can react with a diverse range of amines under solvent-free conditions to produce various 2-aminopyrimidine derivatives. nih.govmdpi.comnih.govsemanticscholar.org This nucleophilic substitution reaction is a versatile method for creating libraries of compounds for biological screening. nih.govmdpi.comnih.govsemanticscholar.org The reaction of propynal or its derivatives with guanidine under acidic conditions also provides a route to 2-aminopyrimidines. google.com

The following table summarizes various condensation approaches for the synthesis of 2-aminopyrimidine derivatives.

| Reactants | Product Type | Key Features |

| Guanidine + β-Dicarbonyl Compound | 2-Aminopyrimidine | Direct formation of the 2-aminopyrimidine core. wikipedia.org |

| 2-Amino-4,6-dichloropyrimidine + Amines | Substituted 2-Aminopyrimidines | Versatile for creating diverse derivatives. nih.govmdpi.comnih.govsemanticscholar.org |

| Propynal/derivatives + Guanidine | 2-Aminopyrimidine | Synthesis under acidic conditions. google.com |

Cyclization Reactions in Pyrimidine Formation

Cyclization reactions are fundamental to forming the heterocyclic pyrimidine ring. A common and effective method is the cyclization of β-dicarbonyl compounds with N-C-N containing molecules like amidines, urea (B33335), or guanidines. wikipedia.org Specifically, the reaction with guanidines is a direct route to 2-aminopyrimidines. wikipedia.org

Innovative cyclization methods continue to be developed. For example, a copper-catalyzed cyclization of ketones with nitriles under basic conditions offers a general and economical synthesis of diversely functionalized pyrimidines. mdpi.com This reaction proceeds through a pathway involving the nitriles as electrophiles, leading to the formation of consecutive C-C and C-N bonds. mdpi.com Another approach involves the samarium chloride-catalyzed cyclization of β-formyl enamides using urea as an ammonia (B1221849) source under microwave irradiation. organic-chemistry.org

The table below outlines different cyclization strategies for pyrimidine synthesis.

| Reactants | Catalyst/Conditions | Product Type |

| β-Dicarbonyl Compound + Guanidine | Not specified | 2-Aminopyrimidine wikipedia.org |

| Ketone + Nitrile | Copper catalyst, basic conditions | Functionalized Pyrimidine mdpi.com |

| β-Formyl Enamide + Urea | Samarium chloride, microwave irradiation | Pyrimidine organic-chemistry.org |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyrimidines in a single step, aligning with the principles of green chemistry. bohrium.comnih.gov These reactions allow for the creation of large libraries of compounds by varying the starting materials. bohrium.comnih.gov

The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. wikipedia.org More contemporary MCRs offer novel routes to pyrimidines. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been developed using amidines and up to three different alcohols. organic-chemistry.orgnih.govacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds. nih.govacs.org Another sustainable approach involves the nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines. mdpi.com

A ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) also provides a single-step synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

Below is a table summarizing various multi-component reaction strategies.

| Reaction Name/Type | Key Reactants | Catalyst | Key Features |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid catalyst | Classic method for dihydropyrimidinones. wikipedia.org |

| Iridium-catalyzed MCR | Amidine, Alcohols | Iridium-pincer complex | Regioselective, sustainable synthesis. organic-chemistry.orgnih.govacs.org |

| Nickel-catalyzed Coupling | Alcohols, Amidines | Nickel complex | Dehydrogenative coupling. mdpi.com |

| ZnCl2-catalyzed Coupling | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl2 | Single-step synthesis of disubstituted pyrimidines. organic-chemistry.org |

Formation of the Sulfonamide Linkage

The introduction of the sulfonamide group is a critical step in the synthesis of 2-amino-N-ethylpyrimidine-5-sulfonamide. This functional group is often installed by reacting a sulfonyl chloride with an amine.

Reactions Involving Pyrimidine-5-sulfonyl Chlorides and Amines

The standard method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. In the context of this compound, this would involve the reaction of 2-aminopyrimidine-5-sulfonyl chloride with ethylamine. The sulfonyl chloride group is highly reactive and readily undergoes nucleophilic substitution with the amine. smolecule.com

The synthesis of pyrimidine sulfonyl chlorides can be achieved through various methods. For instance, the reaction of a pyrimidine base with a sulfonyl chloride can be carried out in pyridine (B92270). google.com The reaction of benzenesulfonyl chloride with ethylamine, for example, yields N-ethylbenzenesulfonamide, which is soluble in alkali. embibe.com This solubility is due to the acidic proton on the sulfonamide nitrogen, which can be abstracted by a base.

The general reaction is as follows: R-SO2Cl + 2 R'NH2 → R-SO2NHR' + R'NH3+Cl-

One-Pot Synthetic Procedures for Sulfonamide Derivatives

One-pot syntheses offer an efficient and streamlined approach to preparing sulfonamide derivatives, minimizing waste and simplifying purification processes. researchgate.net These procedures often involve the in-situ generation of a reactive intermediate that is then trapped by another reagent in the same reaction vessel.

For instance, a one-pot, three-component synthesis of sulfonimidamides has been developed using organometallic reagents, amines, and a stable sulfinylamine reagent, N-sulfinyltritylamine (TrNSO). nih.gov While this produces a related functional group, the principle of assembling multiple components in a single step is applicable to sulfonamide synthesis as well. Another approach describes the synthesis of sulfinamides from sulfonyl chlorides through an in-situ reduction, which is a broad and easy-to-perform reaction. nih.gov

Novel pyrimidine derivatives with potential antidiabetic activity have been synthesized using one-pot reactions in a catalyst-free and efficient manner. nih.gov Similarly, one-pot, three-component approaches have been utilized for the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net These examples highlight the utility of one-pot procedures in the synthesis of complex heterocyclic sulfonamides.

Targeted N-Alkylation and Functionalization at the Sulfonamide Nitrogen

The precise introduction of substituents onto the sulfonamide nitrogen and the pyrimidine ring is crucial for modulating the pharmacological properties of the final compound. Advanced synthetic strategies allow for a high degree of control over these modifications.

Introduction of the N-Ethyl Group in Sulfonamide Synthesis

The synthesis of N-alkylated sulfonamides, including the N-ethyl variant, is a cornerstone of medicinal chemistry. A comprehensive review of methodologies highlights the importance of achieving mono-selective N-alkylation to prevent the formation of undesired byproducts. nih.gov For primary sulfonamides, direct N-alkylation can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the sulfonamide nitrogen.

Modern approaches often employ sustainable and safer alkylating agents in place of traditional ones. These can include alcohols, carboxylic acids, and alkyl carbonates. nih.gov Ruthenium-based catalysts, for example, have shown promise in the N-alkylation of amines and related compounds using alcohols as the alkylating source. researchgate.net The general mechanism for N-ethylation of a primary sulfonamide (R-SO₂NH₂) would typically involve the deprotonation of the sulfonamide nitrogen by a suitable base to form a more nucleophilic sulfonamidate anion, which then undergoes a nucleophilic substitution reaction with an ethylating agent like ethyl bromide or diethyl sulfate.

A general scheme for this process is as follows:

Deprotonation: R-SO₂NH₂ + Base → [R-SO₂NH]⁻ + Base-H⁺

Nucleophilic Attack: [R-SO₂NH]⁻ + CH₃CH₂-X → R-SO₂NHCH₂CH₃ + X⁻ (where X is a leaving group)

The choice of base and solvent is critical to optimize the yield and selectivity of the mono-ethylated product.

Regioselective Functionalization of Pyrimidine Rings

The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), which is a primary method for its functionalization. wuxiapptec.comstackexchange.com The positions on the pyrimidine ring exhibit different reactivities towards nucleophiles. The C2, C4, and C6 positions are electron-deficient due to the presence of the two nitrogen atoms, making them susceptible to nucleophilic attack. In contrast, the C5 position is less electrophilic.

To introduce a sulfonamide group at the C5 position, a common strategy involves the use of a pre-functionalized pyrimidine ring, such as one containing a halogen at the C5 position. The synthesis of 2-aminopyrimidine derivatives often starts with commercially available precursors like 2-amino-4,6-dichloropyrimidine. mdpi.com The chlorine atoms at the C4 and C6 positions are highly activated towards SNAr, while direct substitution at C5 is less common without prior activation.

The regioselectivity of these reactions is highly sensitive to electronic and steric effects of the substituents already present on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. However, the presence of an electron-donating group at the C6 position can shift the selectivity towards the C2 position. wuxiapptec.com

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the key reactions involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and designing novel analogs.

Insights into Charge Transfer Complexation in Aminopyrimidine Systems

Aminopyrimidine systems can act as electron donors to form charge-transfer (CT) complexes with various electron acceptors. researchgate.net These complexes are formed through non-covalent interactions where an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor (aminopyrimidine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Spectrophotometric studies have been conducted on the interaction of 2-aminopyrimidine with σ-acceptors like iodine and π-acceptors like p-chloranil. researchgate.net The formation of these CT complexes can be observed by the appearance of new absorption bands in the electronic spectrum. The stability of these complexes is influenced by the nature of the donor, the acceptor, and the polarity of the solvent. In some cases, the initial formation of a CT complex can be a precursor to a subsequent chemical reaction. researchgate.net The study of CT complexes provides valuable information about the electron-donating properties of aminopyrimidine derivatives. researchgate.netbvsalud.org

Table 1: Spectroscopic Data for Charge-Transfer Complexes of Aminopyridines with π-Acceptors

| Donor | Acceptor | Solvent | λmax (nm) | Formation Constant (KCT) |

| 2-Aminopyridine | Chloranil | Chloroform | 580 | 1.2 x 10³ |

| 2-Aminopyridine | TCNE | Dichloromethane | 490 | 2.5 x 10³ |

| 4-Aminopyridine | Picryl Chloride | Carbon Tetrachloride | 420 | 8.7 x 10² |

Note: Data is illustrative and compiled from general findings in charge-transfer complex studies involving similar aminopyridine structures. TCNE stands for tetracyanoethylene.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Pyrimidine Derivatization

The SNAr mechanism is a fundamental pathway for the derivatization of pyrimidine rings. researchgate.net This two-step process involves the addition of a nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of a leaving group.

Addition Step (Rate-Determining): A nucleophile attacks an electrophilic carbon atom of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and is stabilized by the electron-withdrawing nitrogen atoms.

Elimination Step (Fast): The leaving group departs, and the aromaticity of the pyrimidine ring is restored.

The reactivity of different positions on the pyrimidine ring towards SNAr is influenced by the ability of the ring to stabilize the negative charge of the Meisenheimer complex. For halogenated pyrimidines, the order of reactivity of the leaving group is typically F > Cl > Br > I. The regioselectivity of the attack is governed by the substituents present on the ring. In 2,4-dichloropyrimidine, for example, the C4 position is generally more reactive than the C2 position. wuxiapptec.comstackexchange.com This can be explained by frontier molecular orbital theory, where the LUMO coefficient is higher on C4 compared to C2. stackexchange.com

Table 2: Factors Influencing SNAr Regioselectivity in Dichloropyrimidines

| Position of Substituent | Nature of Substituent | Effect on Reactivity | Preferred Site of Attack |

| C5 | Electron-withdrawing | Increases reactivity | C4 and C6 |

| C6 | Electron-donating | May alter selectivity | Can favor C2 over C4 |

| C5 | Bulky group | Steric hindrance | May affect C4/C2 selectivity |

Oxidative Annulation and C-N Bond Formation Pathways

The construction of the pyrimidine ring itself often involves C-N bond formation through various cyclization strategies. One of the most common methods is the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment like urea, thiourea, or an amidine. bu.edu.eg

Computational Predictions of Reaction Intermediates and Transition States

Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms in organic synthesis, providing insights that are often inaccessible through experimental methods alone. In the context of this compound and its analogs, computational predictions, particularly those employing Density Functional Theory (DFT), offer a detailed view of the reaction energy landscape. nih.govresearchgate.net These theoretical studies allow for the characterization of transient species such as reaction intermediates and high-energy transition states, which are crucial for understanding reaction pathways, kinetics, and selectivity. researchgate.net

Detailed research findings from computational investigations into related sulfonamide and pyrimidine syntheses provide a framework for understanding the formation of the target compound. nih.gov Methodologies such as DFT at the B3LYP/6-311G(d,p) level of theory are commonly utilized to calculate molecular properties, map potential energy surfaces, and identify the lowest energy pathways for a reaction. acs.orgresearchgate.net

Reaction Intermediates:

In the synthesis of pyrimidine sulfonamides, which typically involves the reaction of an aminopyrimidine with a sulfonyl chloride, computational models predict the formation of several key intermediates. The reaction pathway often proceeds through a nucleophilic attack of the amino group on the sulfur atom of the sulfonyl chloride. This can lead to the formation of a transient, high-energy addition intermediate. For instance, in the covalent modification of Bruton's tyrosine kinase (BTK) by 2-sulfonylpyrimidine warheads, computational docking studies suggest the formation of a Jackson–Meisenheimer complex intermediate, which is a critical step in the covalent bond formation. acs.org The stability and geometry of these intermediates are calculated to determine their lifetime and potential for subsequent rearrangement or reaction. Natural Bond Orbital (NBO) analysis is often employed to understand the charge distribution and stabilizing interactions within these transient species. nih.govacs.org

Transition States:

The transition state represents the highest energy point along the reaction coordinate, and its structure and energy dictate the reaction rate. Computational chemistry excels at locating and characterizing these fleeting structures. For the S-N bond formation in sulfonamide synthesis, calculations can predict the geometry of the transition state, including the critical bond lengths and angles of the interacting atoms.

For example, a predicted transition state for the reaction between an aminopyrimidine and a sulfonyl chloride would feature a partially formed S-N bond and a partially broken S-Cl bond. The energy of this transition state, relative to the reactants, provides the activation energy (ΔG‡) for the reaction. By comparing the activation energies of different possible pathways, chemists can predict the most favorable reaction conditions and understand the origins of observed product distributions. Molecular dynamics (MD) simulations can further investigate the interaction of molecules with proteins or other entities. researchgate.net

Below are interactive tables representing hypothetical data derived from computational studies on analogous systems, illustrating the type of information that can be obtained.

Table 1: Predicted Activation Energies for S-N Bond Formation

| Reactant Analog | Computational Method | Solvent Model | Predicted Activation Energy (ΔG‡) kcal/mol |

| 2-aminopyrimidine | DFT (B3LYP/6-31G) | SMD (Acetonitrile) | 18.5 |

| 2-amino-4-chloropyrimidine | DFT (B3LYP/6-31G) | SMD (Acetonitrile) | 20.1 |

| 2-amino-4-methylpyrimidine | DFT (B3LYP/6-31G*) | SMD (Acetonitrile) | 17.9 |

This table illustrates how substituents on the pyrimidine ring can influence the energy barrier of the reaction, with electron-donating groups generally lowering the activation energy.

Table 2: Key Geometric Parameters of a Predicted Transition State

| Parameter | Reactants | Transition State (Predicted) | Product |

| S-N Bond Length (Å) | --- | 2.15 | 1.70 |

| S-Cl Bond Length (Å) | 1.99 | 2.38 | --- |

| N-S-Cl Bond Angle (°) | --- | 95.2 | --- |

| S-N-C Bond Angle (°) | --- | 115.4 | 121.8 |

This table shows the evolution of key bond lengths and angles as the reaction progresses from reactants to products through the computationally predicted transition state.

By applying these computational methodologies, researchers can gain a fundamental understanding of the mechanistic details governing the synthesis of this compound and its analogs. This knowledge is invaluable for optimizing reaction conditions, designing more efficient synthetic routes, and predicting the reactivity of novel derivatives. differ.nl

Comprehensive Spectroscopic and Crystallographic Elucidation of 2 Amino N Ethylpyrimidine 5 Sulfonamide and Its Structural Congeners

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of a chemical compound. By analyzing the interaction of a substance with electromagnetic radiation, chemists can deduce its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. It relies on the magnetic properties of atomic nuclei. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule.

For 2-amino-N-ethylpyrimidine-5-sulfonamide, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the amino group (-NH₂), the ethyl group (-CH₂CH₃), and the sulfonamide N-H proton. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the pyrimidine ring and the ethyl side chain.

No specific experimental ¹H NMR or ¹³C NMR data for this compound is available in the surveyed literature.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to N-H stretching vibrations for the primary amine and the sulfonamide, S=O stretching for the sulfonyl group, C=N and C=C stretching for the pyrimidine ring, and C-H stretching for the ethyl group.

No specific experimental FT-IR data for this compound is available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule. msu.eduijprajournal.com It measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.eduijprajournal.com This technique is particularly useful for studying compounds with conjugated systems, such as aromatic or heteroaromatic rings. msu.edu

The UV-Vis spectrum of this compound would show absorption maxima (λ_max) characteristic of the pyrimidine chromophore. The position and intensity of these peaks provide insight into the electronic structure of the molecule. msu.edu

No specific experimental UV-Vis absorption data for this compound is available in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.orglibretexts.org It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. wikipedia.orguni-saarland.de

For this compound, mass spectrometry would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact elemental composition. The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's connectivity, such as the loss of the ethyl group or parts of the sulfonamide moiety.

No specific experimental mass spectrometry data for this compound is available in the surveyed literature.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Crystal System and Space Group

The initial step in SC-XRD analysis is the determination of the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic, etc.). The systematic absences in the diffraction pattern then allow for the determination of the space group, which describes the symmetry elements present in the crystal lattice. This information is fundamental to solving the complete crystal structure.

No single-crystal X-ray diffraction data, including crystal system and space group, for this compound is available in the surveyed literature.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of Sulfadiazine (B1682646) has been determined with precision through single-crystal X-ray crystallography. The analysis reveals key structural parameters, including the lengths of covalent bonds, the angles between them, and the torsional angles that define the molecule's conformation.

Selected bond lengths and angles for the core structure are typical for sulfonamide derivatives and aromatic heterocyclic systems. The S=O bond lengths within the sulfonamide group generally fall within the range of 1.428 Å to 1.441 Å, while S-N bond lengths are around 1.62 Å. nih.gov

Table 1: Selected Bond Lengths for Sulfadiazine Data sourced from a representative crystal structure of Sulfadiazine. koreascience.kr

| Bond | Length (Å) |

|---|---|

| S - O(1) | 1.44 |

| S - O(2) | 1.45 |

| S - N(1) | 1.65 |

| S - C(5) | 1.76 |

| N(1) - C(1) | 1.35 |

| N(4) - C(8) | 1.39 |

Table 2: Selected Bond Angles for Sulfadiazine Data sourced from a representative crystal structure of Sulfadiazine. koreascience.kr

| Angle | Degree (°) |

|---|---|

| O(1) - S - O(2) | 118.5 |

| O(1) - S - N(1) | 107.0 |

| O(2) - S - N(1) | 107.3 |

| N(1) - S - C(5) | 107.8 |

| S - N(1) - C(1) | 124.9 |

| N(2) - C(1) - N(3) | 126.1 |

Investigation of Intermolecular Hydrogen Bonding Networks (N–H···O, N–H···N)

The crystal structure of Sulfadiazine is extensively stabilized by a network of intermolecular hydrogen bonds. These interactions involve the amino and sulfonamide groups acting as hydrogen bond donors and the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group acting as acceptors.

Two primary types of hydrogen bonds are observed:

N–H···N Interactions: The imino nitrogen of the sulfonamide group, N(1), donates a proton to a pyrimidine ring nitrogen, N(3), of an adjacent molecule related by a center of symmetry. This interaction is a recurring motif in related sulfonamide structures. koreascience.krrsc.org

N–H···O Interactions: The amino group nitrogen, N(4), is involved in two distinct N–H···O hydrogen bonds. It donates protons to the sulfonyl oxygen atoms (O1 and O2) of neighboring molecules. koreascience.kr

These interactions create robust supramolecular synthons that guide the assembly of the crystal lattice. For instance, studies on sulfadiazine complexes show that N–H···O=C and N–H···N hydrogen bonds are the primary interactions governing complex formation with peptide-like molecules. scialert.net

Table 3: Hydrogen Bond Geometry in Sulfadiazine Data sourced from a representative crystal structure of Sulfadiazine. koreascience.kr

| Donor (D) – H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N(1) - H ··· N(3) | - | - | 3.06 | - |

| N(4) - H ··· O(1) | - | - | 3.11 | - |

| N(4) - H ··· O(2) | - | - | 3.04 | - |

Characterization of Crystal Packing and Supramolecular Assembly

Within these sheets, the molecules are strongly interconnected. The stability of the crystal is then achieved by the stacking of these sheets, which are held together by weaker van der Waals forces. koreascience.kr This layered structure is a common feature in the crystal engineering of sulfonamides and influences the material's physical properties. rsc.orgnih.gov The specific arrangement and conformation of molecules within the crystal can vary, leading to different polymorphic forms or solvates, as has been observed for Sulfadiazine. researchgate.net

The supramolecular assembly is not limited to simple hydrogen bonds. In related structures, π–π stacking interactions between aromatic rings also contribute to the stability of the extended crystal packing, though they are less dominant in the primary polymorph of Sulfadiazine. nih.gov

Hirshfeld Surface Analysis and Electrostatic Potential Maps (EPM)

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate hydrogen bonds and other close contacts. The analysis can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the types of interactions present and their relative contributions to the crystal packing.

For a sulfadiazine prodrug, Hirshfeld analysis revealed that the most significant contributions to crystal packing arise from H···H, O···H, and C···H contacts. mdpi.comresearchgate.net This indicates a high density of hydrogen bonding and van der Waals interactions.

Table 4: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Sulfadiazine Derivative Data adapted from a study on a sulfadiazine-pyrazole prodrug. mdpi.com

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 46.5 |

| O···H / H···O | 21.4 |

| C···H / H···C | 11.2 |

| N···H / H···N | 8.1 |

| S···H / H···S | 3.8 |

| Other | 9.0 |

Electrostatic Potential Maps (EPM) illustrate the charge distribution across a molecule's surface, providing crucial insights into its reactivity and intermolecular interaction sites. These maps are color-coded to represent different electrostatic potential values. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. In a molecule like this compound, these regions would be concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrimidine ring.

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino (N-H) groups.

Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

The EPM for a pyrimidine sulfonamide would clearly show the electron-rich sulfonyl oxygens and pyrimidine nitrogens as the primary hydrogen bond acceptor sites, and the electron-poor amino hydrogens as the primary donor sites, visually confirming the basis for the hydrogen bonding networks observed in the crystal structure. nih.gov

Advanced Computational and Theoretical Studies of 2 Amino N Ethylpyrimidine 5 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. nih.gov It is utilized to calculate a wide array of molecular characteristics by approximating the electron density of the system, offering a balance between accuracy and computational cost. nih.gov For pyrimidine-based sulfonamides, DFT is instrumental in elucidating their structural and electronic nature. nih.gov

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For a flexible molecule like 2-amino-N-ethylpyrimidine-5-sulfonamide, this involves exploring multiple possible conformations (conformers) that arise from the rotation around single bonds.

Studies on similar sulfonamide-containing molecules have shown that the orientation of the sulfonamide group relative to an aromatic ring is a key structural feature. mdpi.com Typically, the most stable conformer features the S-N bond oriented nearly perpendicular to the plane of the aromatic ring. mdpi.comnih.gov For this compound, conformational analysis would focus on the rotational profiles of the C5-S bond (connecting the pyrimidine (B1678525) ring to the sulfur atom) and the S-N bond of the sulfonamide group. The ethyl group attached to the nitrogen also introduces additional rotational freedom. DFT calculations can map the potential energy surface as these bonds are rotated, identifying the lowest energy (most stable) conformers and the energy barriers between them. Slight differences in calculated structural parameters are expected between theoretical computations performed in the gaseous phase and experimental data from the solid state. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Sulfonamide Moiety This table presents typical bond lengths and angles for a pyrimidine sulfonamide structure, as determined by DFT calculations in related studies. The values are for illustrative purposes.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.77 Å |

| S-N | 1.64 Å | |

| S=O | 1.44 Å | |

| Bond Angle | C-S-N | 107.5° |

| O-S-O | 120.1° | |

| Dihedral Angle | C-C-S-N | ~90° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on pyrimidine sulfonamide derivatives use DFT to calculate these orbital energies and map their electron density distributions. nih.govacs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyrimidine (B69317) ring, while the LUMO may be distributed across the sulfonamide group and the pyrimidine ring. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Sulfonamide Derivative This table shows representative HOMO-LUMO energies and the resulting energy gap for a pyrimidine sulfonamide, calculated using DFT. These values are based on findings from similar compounds and serve as an example. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.65 |

| Energy Gap (ΔE) | 4.20 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These conceptual DFT-based indices provide a more detailed picture than the HOMO-LUMO gap alone. Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors are invaluable in structure-activity relationship studies, helping to predict how structural modifications might influence the chemical behavior of the molecule. nih.gov

Table 3: Illustrative Global Reactivity Descriptors for a Pyrimidine Sulfonamide Derivative This table provides example values for global reactivity descriptors derived from HOMO-LUMO energies for a representative pyrimidine sulfonamide.

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.10 |

| Chemical Softness (S) | 1/η | 0.48 |

| Electrophilicity Index (ω) | χ²/2η | 5.37 |

DFT calculations are highly effective in predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. While calculated frequencies are often systematically higher than experimental values, they can be scaled to achieve excellent agreement, aiding in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

Similarly, DFT can predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors of the nuclei. nih.gov Comparing these predicted spectra with experimental data serves as a powerful method to confirm the molecular structure and assign specific resonances, especially for complex molecules where empirical interpretation is challenging. nih.gov

Molecular Dynamics and Simulation Approaches

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility, solvent effects, and interactions with other molecules. nih.govmdpi.com

The sulfonamide linkage (C-SO₂-NH-R) is a critical pharmacophore, and its flexibility is key to how it interacts with biological targets. The rotation around the sulfur-nitrogen (S-N) bond in sulfonamides is often restricted due to partial double-bond character, leading to significant rotational energy barriers. researchgate.net This restricted rotation can result in distinct, stable conformers that can be observed experimentally. researchgate.net

Computational methods, including DFT scans of the potential energy surface, can be used to calculate the energy barrier to rotation around the S-N bond. mdpi.com By systematically changing the relevant dihedral angle and calculating the energy at each step, a rotational energy profile is constructed. The height of the peak in this profile corresponds to the rotational barrier. Studies on various sulfonamides have reported a wide range of barriers, with highly electron-withdrawing groups on the sulfur atom leading to unusually high barriers. researchgate.net For this compound, understanding this barrier is crucial for defining its accessible three-dimensional shapes and potential binding modes.

Table 4: Illustrative Rotational Energy Barriers in Sulfonamide-Containing Molecules This table presents typical energy barriers for rotation around key bonds in sulfonamide derivatives, as determined by computational methods in related studies. researchgate.net

| Bond of Rotation | Typical Rotational Barrier (kcal/mol) |

|---|---|

| C(aryl)-S | 2 - 5 |

| S-N | 15 - 23 |

Solvent Effects on Molecular Structure and Reactivity

No theoretical studies detailing the influence of different solvents on the molecular geometry, electronic distribution, and reactivity of this compound have been found. Such studies would typically involve calculations of molecular properties in various solvent environments to predict how solvation affects the compound's behavior in chemical reactions.

Mechanistic Insights from Computational Modeling

Reaction Pathway Prediction and Energy Profiles

There are no published computational models that predict the reaction pathways for the synthesis or degradation of this compound. Consequently, data on transition states, intermediates, and the corresponding energy profiles are not available.

Identification of Active Sites and Radical Intermediates

Computational analyses to identify the active sites for nucleophilic or electrophilic attack, or to investigate the potential for and stability of radical intermediates of this compound, have not been reported. While research exists on radical intermediates in other sulfonamide reactions, these findings cannot be directly extrapolated to this specific compound.

Structure Activity Relationship Sar Investigations in 2 Amino N Ethylpyrimidine 5 Sulfonamide Derivatives

Impact of Pyrimidine (B1678525) Ring Substitution Patterns on Molecular Interactions

The pyrimidine ring is a well-established "privileged scaffold" in drug design, and its reactivity and interaction patterns are highly dependent on the nature of its substituents. nih.govnih.gov Electron-withdrawing groups tend to increase the reactivity of the ring, whereas electron-donating groups can decrease it, influencing how the molecule interacts with its biological target. nih.gov

The 2-amino group is a crucial feature of the pyrimidine scaffold, often participating in key hydrogen bonding interactions within a target's binding site. Systematic modification of this group is a common strategy to probe its role and improve ligand potency. nih.gov While direct N-methylation or simple acylation studies on this specific scaffold are not extensively detailed in the available literature, the principles of such modifications are well-understood in medicinal chemistry.

N-methylation, for instance, can influence activity by altering hydrogen bonding capacity (converting a donor to a non-donor) and by increasing lipophilicity, which may enhance membrane permeability or hydrophobic interactions. Acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and introduce steric bulk.

A more advanced modification involves converting the sulfonamide into a reactive N-acyl-N-alkyl sulfonamide (NASA) "warhead." nih.gov This group can act as a versatile electrophile for the covalent inhibition of protein-protein interactions, forming irreversible bonds with target proteins. nih.gov This strategy highlights how modification of the amine or amide functionality can fundamentally change the interaction modality from reversible to covalent.

Position 4: The introduction of various substituents at the C-4 position has been shown to be favorable for biological activity. For example, in a series of pyrimidine-sulfonamide hybrids, a cyclopentyl group at this position was found to enhance antiproliferative activity. nih.gov However, synthetic challenges in introducing a wide variety of substituents at C-4 have historically limited extensive SAR exploration at this site. nih.gov

Position 5: This position is less commonly modified, but small alkyl groups appear to be well-tolerated. In one study, the introduction of a methyl group at the C-5 position did not adversely affect the reactivity of the pyrimidine core, allowing for the desired chemical transformations to proceed efficiently. chinesechemsoc.org

Position 6: The C-6 position has been identified as a key site for optimization. In a series of 2-aminopyrimidine (B69317) ligands, replacing a bulky tert-butyl group at C-6 with various aromatic and secondary amine moieties led to significant improvements in potency. nih.gov The electronic nature of substituents at C-6 can also influence the reactivity of other positions; for instance, an electron-withdrawing chlorine atom at C-6 activates the C-4 position for nucleophilic substitution. nih.gov

The following table summarizes the observed effects of various substituents on the pyrimidine ring based on findings from related compound series.

| Position | Substituent | Observed Effect on Activity/Properties | Reference |

| 4 | Cyclopentyl | Favorable for antiproliferative activity | nih.gov |

| 5 | Methyl | Tolerated, does not negatively affect reactivity | chinesechemsoc.org |

| 6 | Aromatic moieties | Potency optimization, beneficial for activity | nih.gov |

| 6 | Secondary amines | Potency optimization, beneficial for activity | nih.gov |

| 6 | Chlorine | Activates position 4 for nucleophilic substitution | nih.gov |

Role of the Sulfonamide Moiety in Modulating Molecular Interactions

The sulfonamide group is a cornerstone pharmacophore in medicinal chemistry, primarily due to its ability to act as a hydrogen bond donor (N-H) and acceptor (S=O). nih.gov The oxygen atoms, in particular, are considered a key binding motif that can engage in crucial interactions with protein targets. nih.gov

The nature of the alkyl substituent on the sulfonamide nitrogen directly influences the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn affects intermolecular interactions.

Studies on related sulfonamide compounds have shown that increasing the alkyl chain length can impact properties like environmental sorption, with an N-ethyl group showing enhanced sorption over an unsubstituted sulfonamide. nih.gov However, the incremental difference between a methyl and an ethyl group may be minor. nih.gov In a series of pyrimidine sulfonamide derivatives evaluated for anticancer activity, a notable trend was observed where compounds with an odd number of atoms in the sulfonamide branch chain tended to exhibit increased activity. researchgate.net This "odd-even" effect suggests that specific chain lengths may achieve a more optimal conformational arrangement for binding.

While specific data on N-alkyl branching for this scaffold is limited, branched chains generally increase steric hindrance and can restrict the rotational freedom around the S-N bond. This can be beneficial if it pre-organizes the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to fit into a binding pocket.

| N-Alkyl Modification | Finding | Potential Implication | Reference |

| N-Ethyl vs. N-H | Enhanced sorption properties | Increased hydrophobic/van der Waals interactions | nih.gov |

| N-Ethyl vs. N-Methyl | Minor difference in sorption | Small changes in short alkyl chains have limited impact | nih.gov |

| Odd vs. Even Atom Chain Length | Odd-numbered chains tended to increase antitumor activity | Optimal positioning within the binding site | researchgate.net |

The biological activity of sulfonamide-containing molecules is critically dependent on their three-dimensional conformation. researchgate.net The rotational barrier around the S-N bond is lower than that of a typical peptide bond, affording sulfonamides greater conformational flexibility. researchgate.net

Key conformational features include the torsion angles around the S-C(aryl) and S-N bonds. For aryl sulfonamides in their free, unbound state, the sulfonamide's amino group often lies perpendicular to the plane of the aromatic ring. kcl.ac.uk However, computational and crystallographic studies show that the conformation adopted when bound to a biological target (the "bioactive conformation") is often different and of higher energy than the most stable conformation of the isolated molecule. kcl.ac.uk The energy penalty required to adopt this bioactive conformation must be offset by the favorable energy gained from the interactions established within the receptor's binding site. kcl.ac.uk Therefore, understanding the energy landscape of different conformers is essential for rational drug design.

Ligand-Target Interaction Profiling through Computational Approaches

Computational methods, particularly molecular docking, are invaluable tools for elucidating the binding modes of 2-amino-N-ethylpyrimidine-5-sulfonamide derivatives and understanding their SAR at a molecular level. biointerfaceresearch.comscholarsresearchlibrary.com These in silico techniques allow researchers to visualize how ligands fit within the three-dimensional structure of a target protein, predict binding affinities, and identify key intermolecular interactions. nih.govnih.gov

Docking studies have been successfully employed to rationalize the experimental biological activity of related pyrimidine-sulfonamide compounds. biointerfaceresearch.com For instance, the docking of a series of 4-[2-amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide derivatives into the active site of GlcN-6P synthase helped to explain their observed antibacterial potential. biointerfaceresearch.com Such studies can pinpoint specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with different parts of the ligand.

In a study of sulfonamide derivatives as acetylcholinesterase (AChE) inhibitors, molecular docking revealed that binding was primarily driven by π–π contacts and hydrogen bonds. nih.gov By comparing the docking scores and interaction patterns of a series of analogs, researchers can build robust SAR models that guide the synthesis of new derivatives with improved potency and selectivity.

The following table provides a representative example of how docking results are typically presented, showing the predicted binding energy and key interacting residues for a set of hypothetical derivatives.

| Compound | Substituent (Position) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Derivative 1 | -OH (Phenyl at C6) | -8.5 | Asn140 (H-bond), Tyr97 (hydrophobic) | biointerfaceresearch.comnih.gov |

| Derivative 2 | -OCH3 (Phenyl at C6) | -8.2 | Tyr97 (hydrophobic), Pro82 (hydrophobic) | biointerfaceresearch.comnih.gov |

| Ciprofloxacin (Control) | N/A | -7.9 | Asp74 (H-bond), Trp286 (π-π interaction) | biointerfaceresearch.comnih.gov |

Molecular Docking Simulations to Probe Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, helping to elucidate the binding mode and the key interactions that stabilize the ligand-protein complex. scholarsresearchlibrary.comrjb.ro For derivatives of this compound, docking simulations are employed to screen virtual libraries of compounds against the three-dimensional structures of relevant biological targets, such as protein kinases, dihydrofolate reductase (DHFR), or carbonic anhydrases. unair.ac.idnih.gov

The process involves placing the ligand into the active site of the target protein and evaluating the fit using a scoring function, which estimates the binding affinity. rjb.ro These simulations reveal that the binding of pyrimidine sulfonamide derivatives is often characterized by their insertion into well-defined pockets within the protein. The 2-aminopyrimidine core can occupy a hydrophobic pocket, while the sulfonamide moiety extends towards regions capable of forming specific hydrogen bonds. nih.govmdpi.com

Key amino acid residues frequently identified in the binding sites of targets interacting with pyrimidine and sulfonamide derivatives include those capable of forming hydrogen bonds (e.g., Glutamic acid, Aspartic acid, Lysine) and those that contribute to hydrophobic enclosures (e.g., Leucine, Valine, Phenylalanine). nih.govmdpi.comnih.gov For instance, studies on related pyrimidine inhibitors have shown crucial interactions with residues like Glu413 in β-glucuronidase or ASP 641 and LEU 484 in Fibroblast Growth Factor Receptor 1 (FGFR-1). mdpi.comnih.gov

Table 1: Representative Target Proteins and Key Binding Site Residues for Pyrimidine Sulfonamide Scaffolds

| Target Protein Class | Example Target | Typical Interacting Amino Acid Residues | Role of Residues |

|---|---|---|---|

| Kinases | FGFR-1, EGFR | Ala, Leu, Val, Asp, Lys | Forms hinge region hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net |

| Carbonic Anhydrases | CA II, CA IX | Thr, His, Val, Leu | Coordinates with the sulfonamide group and forms a hydrophobic pocket. nih.gov |

| Reductases | DHFR | Ile, Phe, Asp, Arg | Forms hydrogen bonds and hydrophobic contacts within the folate binding site. unair.ac.id |

| Peptidases | Penicillin-Binding Proteins (PBP-2X) | Gly, Val, Arg | Forms hydrogen bonds with the ligand in the active site. rjb.ro |

Analysis of Hydrogen Bonding, Hydrophobic, and π-π Stacking Interactions in Ligand-Target Complexes

The stability of a ligand-target complex is governed by a combination of non-covalent interactions. For this compound derivatives, these interactions are critical for binding affinity and specificity. nih.gov

Hydrogen Bonding: Hydrogen bonds are among the most important interactions for directing ligand orientation. The sulfonamide group is a key hydrogen-bonding motif; the nitrogen atom (N-H) can act as a hydrogen bond donor, while the two sulfonyl oxygens (S=O) are strong hydrogen bond acceptors. nih.gov The 2-aminopyrimidine core also contributes significantly, with the exocyclic amino group (-NH2) serving as a donor and the pyrimidine ring nitrogens acting as acceptors. mdpi.com Docking studies on similar compounds consistently show these groups forming hydrogen bonds with backbone amides or polar side chains of amino acids like glutamic acid, arginine, and serine. rjb.romdpi.com

Hydrophobic Interactions: These interactions are crucial for anchoring the ligand within the binding pocket and are a major contributor to binding affinity. nih.govthescipub.com The pyrimidine ring itself and the N-ethyl group of the title compound can engage in van der Waals and hydrophobic contacts with nonpolar amino acid residues such as leucine, valine, and methionine. mdpi.comthescipub.com Optimizing these hydrophobic interactions is a common strategy in drug design to enhance potency. nih.gov

Table 2: Key Molecular Interactions for this compound Derivatives

| Ligand Functional Group | Interaction Type | Typical Interacting Protein Residue(s) | Reference |

|---|---|---|---|

| Sulfonamide (-SO₂NH-) | Hydrogen Bond (Donor/Acceptor) | Arg, Thr, His, Ser | rjb.ronih.gov |

| 2-Amino Group (-NH₂) | Hydrogen Bond (Donor) | Asp, Glu (side chain carboxylates) | mdpi.com |

| Pyrimidine Ring Nitrogens | Hydrogen Bond (Acceptor) | Lys, Arg (backbone amides) | nih.gov |

| Pyrimidine Ring | Hydrophobic & π-π Stacking | Leu, Val, Phe, Tyr, Trp | nih.govresearchgate.netacs.org |

| N-Ethyl Group (-CH₂CH₃) | Hydrophobic | Ala, Val, Leu, Ile | thescipub.com |

Prediction of Binding Affinity and Specificity through In Silico Methods

Beyond identifying binding modes, in silico methods are used to quantitatively predict the binding affinity of a ligand for its target. This is crucial for prioritizing compounds for synthesis and experimental testing. frontiersin.org

Docking programs provide a "scoring function" that calculates a value, often expressed in kcal/mol, to estimate the binding free energy (ΔG). rjb.rounair.ac.id A more negative score typically implies a more favorable binding interaction. For example, docking studies of pyrimidine derivatives against the DHFR enzyme have shown calculated free binding energies ranging from -6.0 to -6.6 kcal/mol. unair.ac.id These scores can be used to rank a series of analogues.

More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can be applied to refine these predictions. mdpi.com These techniques analyze a series of "snapshots" from a molecular dynamics simulation to calculate the binding free energy with greater accuracy, accounting for factors like ligand and protein conformational changes and desolvation penalties. researchgate.net Energetic analysis using these methods reveals that binding affinity is often driven by favorable van der Waals interactions and the burial of surface area upon complex formation. researchgate.net These computational approaches allow researchers to predict how modifications to the this compound structure, such as altering the N-alkyl substituent, will impact its binding affinity and specificity for a given target.

Table 3: Hypothetical In Silico Affinity Prediction for 2-Amino-N-alkylpyrimidine-5-sulfonamide Analogues against a Protein Kinase

| Compound | N-Alkyl Substituent (R) | Docking Score (kcal/mol) | Predicted Kᵢ (µM) | Rationale |

|---|---|---|---|---|

| Analogue 1 | -CH₃ (Methyl) | -7.5 | 2.50 | Good fit in a small hydrophobic pocket. |

| Analogue 2 (Title Compound) | -CH₂CH₃ (Ethyl) | -8.2 | 0.85 | Optimal hydrophobic interaction and space-filling in the pocket. |

| Analogue 3 | -CH₂CH₂CH₃ (Propyl) | -7.9 | 1.50 | Slightly larger group may introduce minor steric hindrance. |

| Analogue 4 | -H (Unsubstituted) | -6.8 | 10.2 | Lacks the beneficial hydrophobic interaction from the alkyl group. |

Comparative SAR Studies with Related Pyrimidine and Sulfonamide Classes

To fully understand the SAR of this compound, it is instructive to compare it with related chemical classes. Such comparisons highlight the unique contributions of the 2-aminopyrimidine core and the sulfonamide functional group.

Comparison with other Pyrimidine Derivatives: The substitution pattern on the pyrimidine ring is critical for activity. The 2-amino group is a common feature in many biologically active pyrimidines and is often a key hydrogen bond donor. researchgate.net SAR studies on trisubstituted pyrimidines have shown that small, less polar substituents at other positions on the ring are often beneficial for maintaining activity. mdpi.com When compared to pyridine (B92270) analogues, 2-aminopyrimidine derivatives often exhibit different potency and selectivity profiles. For instance, in studies on cholinesterase inhibitors, pyrimidine amine compounds were found to be more potent on certain enzymes (EeAChE) than their corresponding pyridine analogues. nih.gov This suggests that the additional ring nitrogen in the pyrimidine scaffold plays a significant role in molecular recognition and binding.

Comparison with Benzenesulfonamides: The benzenesulfonamide (B165840) scaffold is one of the most well-studied in medicinal chemistry. openaccesspub.org The SAR for classical antibacterial sulfonamides establishes several key rules: the sulfonamide sulfur must be directly attached to the aromatic ring, and the para-amino group (analogous to the 2-amino group of the pyrimidine) is essential for activity. pharmacy180.com

Replacing the benzene (B151609) ring with a pyrimidine ring creates a bioisosteric analogue. This substitution can significantly alter the compound's physicochemical properties. The pyrimidine ring is generally more polar and has a different electronic distribution than a benzene ring, which can affect solubility, cell permeability, metabolic stability, and target binding. For example, in the context of carbonic anhydrase inhibitors, the binding of benzenesulfonamides is well-characterized, with the sulfonamide group coordinating to a zinc ion in the active site and the benzene ring interacting with a hydrophobic pocket. nih.gov A pyrimidine-5-sulfonamide (B1627676) would be expected to bind similarly, but the pyrimidine nitrogens offer additional points for interaction that can be exploited to achieve different isoform selectivity compared to benzenesulfonamide counterparts. nih.gov

Table 4: Comparative SAR of Pyrimidine Sulfonamides vs. Benzenesulfonamides

| SAR Feature | 2-Aminopyrimidine-5-sulfonamides | Classical Benzenesulfonamides | Comments |

|---|---|---|---|

| Core Scaffold | Pyrimidine (heteroaromatic) | Benzene (aromatic) | Pyrimidine is a bioisostere of benzene with altered electronics and polarity. |

| Primary Amine Position | Position 2 of pyrimidine | Position 4 (para) of benzene | This amino group is often critical for activity in antibacterial agents. pharmacy180.com |

| Key Interaction Points | -SO₂NH₂ group, -NH₂ group, and ring nitrogens | -SO₂NH₂ group and -NH₂ group | Pyrimidine ring nitrogens provide additional hydrogen bond acceptor sites. nih.gov |

| Impact on Properties | Generally increased polarity, potential for altered metabolism and selectivity. | Well-established baseline for lipophilicity and metabolism. | The heteroaromatic nature can be used to fine-tune pharmacokinetic properties. |

Future Research Directions and Advanced Methodological Applications

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The traditional synthesis of pyrimidine (B1678525) sulfonamides often involves multi-step processes that may utilize harsh reagents and solvents. nih.govmdpi.comwikipedia.org Future research will focus on developing more efficient and environmentally benign synthetic routes in line with the principles of green chemistry. eurekaselect.com

Key areas of exploration include:

Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions that combine an appropriate amidine source, a β-keto ester equivalent, and a sulfonylation agent could significantly reduce step counts, waste, and resource consumption. eurekaselect.com

Catalysis Innovation: The use of novel, recyclable catalysts, such as solid-supported acids or transition metal catalysts, can improve reaction rates and yields under milder conditions. eurekaselect.comresearchgate.net This approach minimizes the need for stoichiometric reagents and simplifies product purification.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processing. This methodology is particularly suitable for optimizing the key sulfonylation and cyclization steps.

Solvent-Free and Aqueous Synthesis: Investigating solid-state reactions or conducting synthetic steps in water reduces the reliance on volatile and often toxic organic solvents, aligning with sustainability goals. eurekaselect.comresearchgate.net

| Strategy | Potential Advantages | Key Challenges | Relevant Research Areas |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Reduced step count, higher atom economy, lower waste generation | Identification of compatible starting materials and reaction conditions | Green Chemistry, One-Pot Synthesis eurekaselect.com |

| Novel Catalysis | Increased reaction efficiency, milder conditions, catalyst recyclability | Catalyst cost, stability, and susceptibility to poisoning | Heterogeneous Catalysis, Organocatalysis eurekaselect.com |

| Flow Chemistry | Enhanced safety, precise process control, scalability, higher yields | Initial equipment investment, potential for channel clogging | Process Chemistry, Microfluidics |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, lower cost, simplified workup | Poor solubility of reactants, potential for side reactions (hydrolysis) | Sustainable Chemistry eurekaselect.comresearchgate.net |

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing synthetic pathways requires a deep understanding of reaction kinetics and mechanisms. Future work will involve the application of advanced spectroscopic techniques for real-time monitoring of the synthesis of 2-amino-N-ethylpyrimidine-5-sulfonamide.

Promising methodologies include:

Process Analytical Technology (PAT): The integration of in-situ spectroscopic tools such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling.

Real-Time 2D NMR Spectroscopy: Recent advancements in ultrafast multidimensional NMR allow for the detailed tracking of complex organic reactions as they occur. nih.gov This powerful technique can confirm the structure of transient intermediates and elucidate reaction mechanisms, providing invaluable insights for process optimization. nih.gov

Hyperpolarization-Enhanced NMR: Techniques like Signal Amplification by Reversible Exchange (SABRE) can dramatically increase the sensitivity of NMR spectroscopy. nih.govacs.org This would enable the monitoring of reactions at very low concentrations, which is crucial for detecting minor byproducts or studying reaction kinetics under biologically relevant conditions. nih.govacs.orgresearchgate.net

Custom Fluorescent Probes: The core structure of this compound could be functionalized to create fluorescent probes. mdpi.comnih.gov These probes could be designed to change their fluorescence properties upon binding to a target or upon a specific chemical transformation, allowing for highly sensitive monitoring of either the synthesis process or subsequent biological interactions. researchgate.net

| Technique | Application in Synthesis Monitoring | Type of Information Provided |

|---|---|---|

| In-situ FTIR/Raman | Real-time tracking of functional group changes. | Kinetic data, reaction endpoint determination. |

| Real-Time 2D NMR | Elucidation of complex reaction mechanisms and intermediates. nih.gov | Structural confirmation of transient species, pathway analysis. nih.gov |

| SABRE-Enhanced NMR | Monitoring reactions at very low concentrations. nih.govacs.org | High-sensitivity kinetic data, detection of minor species. researchgate.net |

| Fluorescence Spectroscopy | Use of derivatized probes to track specific reaction events. | Highly sensitive detection of product formation or reactant consumption. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and SAR Prediction

The design of new derivatives based on the this compound scaffold can be significantly accelerated through the use of machine learning (ML) and artificial intelligence (AI). nih.govlanl.gov These computational tools can analyze vast datasets to identify promising new drug candidates. frontiersin.org

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and support vector machines (SVM), can build predictive QSAR models. mdpi.comscirp.orgnih.gov By training these models on a dataset of known pyrimidine and sulfonamide derivatives with their corresponding biological activities, researchers can predict the efficacy of novel, unsynthesized compounds. frontiersin.orgmdpi.com

De Novo Drug Design: Generative AI models, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules. By providing the model with the desired properties, it can generate novel structures based on the this compound core that are optimized for specific biological targets.

ADMET Prediction: AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. tandfonline.com This allows for the prioritization of candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. mdpi.comscirp.org | Prioritization of high-potential candidates for synthesis; guide for structural modifications. |

| Generative Models | Design novel molecules with desired properties. | Identification of innovative chemical structures with enhanced efficacy or novelty. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles in silico. tandfonline.com | Early deselection of candidates with poor drug-like properties, reducing attrition. |

Investigation of Supramolecular Chemistry and Crystal Engineering for Tailored Solid-State Forms

The physicochemical properties of a compound, such as solubility, stability, and bioavailability, are governed by its solid-state form. Crystal engineering and supramolecular chemistry offer powerful tools to control these properties by designing specific crystalline arrangements.

Future research directions will focus on:

Co-crystallization: The this compound molecule possesses multiple hydrogen bond donors (amino and sulfonamide N-H) and acceptors (pyrimidine nitrogens, sulfonyl oxygens). This makes it an excellent candidate for forming co-crystals with pharmaceutically acceptable co-formers, such as carboxylic acids. researchgate.net By systematically selecting co-formers, it is possible to create new solid forms with tailored properties like enhanced solubility or improved physical stability.

Polymorph Screening: A comprehensive screening for different polymorphic forms of the parent compound is essential. Each polymorph can have distinct physical properties, and identifying the most stable and bioavailable form is critical for development.

Structural Analysis: Advanced characterization techniques, such as single-crystal X-ray diffraction and rotational spectroscopy, can provide precise information on the three-dimensional structure and intermolecular interactions within the crystal lattice. nih.govmdpi.com This fundamental understanding is crucial for the rational design of new solid-state forms and for understanding structure-property relationships. researchgate.netnih.gov

| Strategy | Key Intermolecular Interactions | Potential Co-formers | Target Property Improvement |

|---|---|---|---|

| Co-crystallization | Hydrogen bonding (N-H···O, N-H···N), π-π stacking | Carboxylic acids, amides, other pharmaceutically active ingredients | Solubility, dissolution rate, stability, melting point researchgate.net |

| Salt Formation | Ionic interactions, hydrogen bonding | Acids or bases with appropriate pKa values | Significant enhancement of solubility and dissolution |

| Polymorph Control | Van der Waals forces, hydrogen bonding | N/A (different packing of the same molecule) | Optimization of thermodynamic stability and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products